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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the fundamental atomic properties of

Ytterbium (Yb), with a specific focus on its stable isotope, Ytterbium-176. It outlines the

electron configuration and atomic radius, details the advanced experimental protocols used for

their determination, and presents this information in a format accessible to researchers and

professionals in the sciences.

Ytterbium-176: An Overview
Ytterbium (Atomic Number: 70) is a soft, silvery metallic element belonging to the lanthanide

series of the periodic table.[1][2] It was discovered in 1878 by Jean de Marignac and named

after the village of Ytterby in Sweden.[3][4] Ytterbium exists in nature as a mixture of seven

stable isotopes, one of which is Ytterbium-176 (¹⁷⁶Yb).[2][5] While isotopes of an element

differ in neutron number, the electron configuration and atomic radius are fundamentally

determined by the atomic number (the number of protons and, in a neutral atom, electrons).

Therefore, the data presented here for Ytterbium is directly applicable to the ¹⁷⁶Yb isotope.

Electron Configuration
The arrangement of electrons in an atom's orbitals dictates its chemical behavior, including its

oxidation states and bonding characteristics. Ytterbium's electron configuration is particularly

notable within the lanthanide series.
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Configuration Details
The ground state electron configuration for a neutral Ytterbium atom is:

Full Configuration: 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹⁰ 5p⁶ 6s² 4f¹⁴[6]

Abbreviated Configuration: [Xe] 4f¹⁴ 6s²[4][5][6][7][8]

This configuration is significant because it features a completely filled 4f subshell.[5] This

stable, closed-shell configuration contributes to Ytterbium's tendency to also exhibit a +2

oxidation state (by losing the two 6s electrons), in addition to the more common +3 state typical

of lanthanides (which involves losing an f-electron as well).[1][4][5]

| Ytterbium (Yb) Electron Shell Structure | | :--- | :--- | | Principal Shell Number (n) | Number of

Electrons | | 1 | 2 | | 2 | 8 | | 3 | 18 | | 4 | 32 | | 5 | 8 | | 6 | 2 | | Total Electrons | 70 |

Experimental Protocol: X-ray Photoelectron
Spectroscopy (XPS)
The electron configuration of elements is determined experimentally using techniques like X-

ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical

Analysis (ESCA).[1][2][4] This method provides direct evidence for the shell and subshell

structure of atoms.

Principle: XPS is based on the photoelectric effect, where electrons (photoelectrons) are

ejected from a material's surface when it is irradiated with a beam of X-rays.[7][9] The binding

energy (BE) of each electron is unique to its atomic orbital. By measuring the kinetic energy

(KE) of the ejected photoelectrons, their binding energy can be calculated using the equation:

BE = hν - KE

where hν is the known energy of the incident X-ray photons.[4][7][10]

Methodology:

Sample Preparation: A solid sample of pure Ytterbium is placed in an ultra-high vacuum

(UHV) chamber. The UHV condition (~10⁻⁹ mbar) is critical to prevent the ejected electrons

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:atomic-structure-and-properties/x2eef969c74e0d802:photoelectron-spectroscopy/a/photoelectron-spectroscopy
https://www.kratos.com/techniques/x-ray-photoelectron-spectroscopy-xps/
https://chem.libretexts.org/Courses/Franklin_and_Marshall_College/Introduction_to_Materials_Characterization__CHM_412_Collaborative_Text/Spectroscopy/X-ray_Photoelectron_Spectroscopy_(XPS)
https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:atomic-structure-and-properties/x2eef969c74e0d802:photoelectron-spectroscopy/a/photoelectron-spectroscopy
https://www.pnnl.gov/explainer-articles/photoelectron-spectroscopy
https://chem.libretexts.org/Bookshelves/Physical_and_Theoretical_Chemistry_Textbook_Maps/Supplemental_Modules_(Physical_and_Theoretical_Chemistry)/Spectroscopy/Photoelectron_Spectroscopy/Photoelectron_Spectroscopy
https://chem.libretexts.org/Courses/Franklin_and_Marshall_College/Introduction_to_Materials_Characterization__CHM_412_Collaborative_Text/Spectroscopy/X-ray_Photoelectron_Spectroscopy_(XPS)
https://en.wikipedia.org/wiki/X-ray_photoelectron_spectroscopy
https://www.kratos.com/techniques/x-ray-photoelectron-spectroscopy-xps/
https://chem.libretexts.org/Courses/Franklin_and_Marshall_College/Introduction_to_Materials_Characterization__CHM_412_Collaborative_Text/Spectroscopy/X-ray_Photoelectron_Spectroscopy_(XPS)
https://en.wikipedia.org/wiki/X-ray_photoelectron_spectroscopy
https://www.eag.com/techniques/spectroscopy/x-ray-photoelectron-spectroscopy-xps-esca/
https://www.kratos.com/techniques/x-ray-photoelectron-spectroscopy-xps/
https://www.pnnl.gov/explainer-articles/photoelectron-spectroscopy
https://fiveable.me/ap-chem/unit-1/photoelectron-spectroscopy/study-guide/Xx7nwanr96Uzt1zSvwRA
https://www.kratos.com/techniques/x-ray-photoelectron-spectroscopy-xps/
https://www.pnnl.gov/explainer-articles/photoelectron-spectroscopy
https://pubs.aip.org/aip/jap/article/132/1/011101/2837063/A-step-by-step-guide-to-perform-x-ray
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092624?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


from scattering off gas molecules.[3]

Irradiation: The sample is irradiated with a monochromatic X-ray beam (e.g., from an Al Kα

or Mg Kα source).[3] The X-rays have sufficient energy to eject electrons from both the core

and valence levels.

Electron Ejection and Analysis: Ytterbium atoms on the surface absorb the X-ray energy,

causing the emission of photoelectrons. These electrons travel into an electron energy

analyzer, which separates them based on their kinetic energy.

Detection and Spectrum Generation: A detector counts the number of electrons at each

specific kinetic energy. This data is processed by a computer to generate an XPS spectrum,

which plots the number of detected electrons versus their binding energy.

Data Interpretation: The resulting spectrum displays a series of peaks. Each peak

corresponds to a specific electron subshell (1s, 2s, 2p, 3d, 4f, etc.). The position of each

peak reveals the binding energy of that subshell, and the area under the peak is proportional

to the number of electrons in that subshell, confirming the electron configuration.

Atomic Radius
The atomic radius is a measure of the size of an atom. For metallic elements like Ytterbium,

this is typically determined from the distance between adjacent nuclei in its crystal structure.

The value can be expressed in several ways, depending on the measurement context.

Quantitative Data
The atomic radius of Ytterbium has been determined through various experimental means,

leading to slightly different values depending on the definition used.
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Ytterbium (Yb) Atomic

Radius
Value (picometers, pm) Notes

Empirical Atomic Radius 175 - 194 pm

A calculated value based on

experimental data from various

sources.[1][4][7][9]

Covalent Radius ~174 pm

Half the distance between two

Yb atoms linked by a single

covalent bond.[9]

Van der Waals Radius ~274 pm

Half the internuclear distance

of two non-bonded atoms in

contact.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction
The most precise method for determining the atomic radius of a metallic element is X-ray

crystallography, specifically single-crystal X-ray diffraction. This technique maps the electron

density within a crystal, allowing for the precise determination of atomic positions.

Principle: When a beam of X-rays is directed at a crystal, the regularly spaced atoms act as a

diffraction grating, scattering the X-rays in a predictable pattern. According to Bragg's Law (nλ =

2d sinθ), the distances between atomic planes (d) can be calculated by measuring the angles

(θ) of the diffracted beams.

Methodology:

Crystal Growth: A high-purity, single crystal of Ytterbium metal is grown and mounted on a

goniometer head. Ytterbium has a face-centered cubic (fcc) crystal structure at room

temperature.[1]

X-ray Generation and Collimation: A focused beam of monochromatic X-rays is generated

and directed onto the crystal.

Diffraction and Data Collection: The goniometer rotates the crystal to various orientations

relative to the X-ray beam. At each orientation, a detector (such as a CCD or pixel detector)
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measures the intensity and position of the diffracted X-ray beams, creating a unique

diffraction pattern.

Structure Solution: The collected diffraction data is processed using complex mathematical

(Fourier transform) methods. This reconstructs a three-dimensional map of the electron

density within the crystal.

Refinement and Radius Calculation: The positions of the Ytterbium nuclei are precisely

located within the electron density map. The internuclear distance between adjacent atoms is

measured. For a metallic element, the atomic radius is typically defined as half this

internuclear distance.

Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the atomic radius of

Ytterbium using the single-crystal X-ray diffraction protocol described above.
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Caption: Workflow for Atomic Radius Determination via X-ray Crystallography.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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